molecular formula C10H8Cl2O4 B611482 Tripartin CAS No. 1428962-73-5

Tripartin

Cat. No.: B611482
CAS No.: 1428962-73-5
M. Wt: 263.07
InChI Key: MSZOGTOYLFZMMQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripartin is a dichlorinated indanone natural product first isolated from the culture broth of the Streptomyces sp. found in association with the dung beetle larva Copris tripartitus . It functions as a potent and selective inhibitor of histone demethylases, specifically targeting the KDM4 (or JMJD2) subfamily, which are Fe(II)- and 2-oxoglutarate-dependent oxygenases . As the first natural product identified as a specific inhibitor of histone H3 lysine 9 (H3K9) demethylase KDM4, this compound has emerged as a critical tool for probing epigenetic mechanisms . By inhibiting KDM4 activity, this compound leads to an increase in cellular levels of trimethylated H3K9 (H3K9me3), a key histone modification associated with transcriptional silencing . This ability to modulate the epigenetic landscape makes it a valuable compound for investigating gene regulation, chromatin dynamics, and the role of specific demethylases in disease states . Its main research applications include the study of epigenetic pathways in cancer models, such as leukemia, breast cancer, and prostate cancer, and the exploration of novel therapeutic strategies targeting histone demethylation . While evidence confirms its cellular activity, some studies suggest its precise mode of action may involve mechanisms other than direct enzymatic inhibition, highlighting the need for further research using this compound .

Properties

CAS No.

1428962-73-5

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07

IUPAC Name

(S)-3-Dichloromethyl-3,4,6-trihydroxy-indan-1-one

InChI

InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1

InChI Key

MSZOGTOYLFZMMQ-JTQLQIEISA-N

SMILES

O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tripartin

Origin of Product

United States

Isolation, Structural Analysis, and Biosynthetic Pathways of Tripartin

Isolation from Microbial Sources

Natural products from microbial sources, particularly Streptomyces species, represent a significant area of drug discovery. mdpi.commdpi.com These bacteria are well-known for their ability to produce a diverse array of bioactive secondary metabolites. mdpi.commdpi.comcore.ac.uk

Origin in Streptomyces sp. associated with Dung Beetle Larvae

Tripartin was first isolated in 2013 from the culture broth of a Streptomyces species. acs.orgnih.gov This specific Streptomyces strain was found in association with the larvae of the dung beetle Copris tripartitus Waterhouse. acs.orgnih.govfrontiersin.orgresearchgate.net The association between dung beetles and Streptomyces has been noted in other studies, suggesting a potential symbiotic relationship where the bacteria may contribute to the beetle's defense against pathogens. frontiersin.orgresearchgate.net For instance, Streptomyces isolates from Copris tripartitus have shown potent antifungal activities against various fungi, including entomopathogens. researchgate.net

Isolation Methodologies in Natural Product Research

The isolation of natural products like this compound from microbial sources typically involves several key steps, including culturing the microorganism, extracting metabolites from the culture, and purifying the target compound. mdpi.comcore.ac.uk

General methodologies for isolating Streptomyces from environmental samples often involve selective media and pretreatment methods to favor the growth of these bacteria. mdpi.comnih.gov Starch casein agar (B569324) is a commonly used selective medium, sometimes supplemented with antifungal and antibacterial agents to inhibit the growth of unwanted microorganisms. nih.gov Pretreatment methods such as air-drying, heat treatment, and chemical treatments can also be employed to reduce the number of other bacteria and fungi. mdpi.com

Once the producing strain is cultured, the secondary metabolites are extracted from either the culture broth or the mycelium using organic solvents. core.ac.ukfrontiersin.org The choice of solvent depends on the polarity of the target compounds. frontiersin.org Following extraction, various chromatographic techniques are employed for the purification of the desired natural product. These can include column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC). mdpi.comtaylorandfrancis.comyoutube.com The purification process often involves multiple steps, monitoring the separation using techniques like UV-Vis spectroscopy or mass spectrometry. taylorandfrancis.comyoutube.com

Advanced Structural Elucidation Techniques Employed

Determining the precise chemical structure of a novel natural product like this compound requires the application of advanced spectroscopic and analytical techniques. taylorandfrancis.comclariant.comjeolusa.com

For this compound, spectroscopic analyses including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) data were crucial in identifying its planar structure. nih.govresearchgate.net NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. youtube.comclariant.comjeolusa.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps in determining the molecular formula and identifying substructures. youtube.comclariant.comrfi.ac.uk UV and IR spectroscopy provide complementary information about the presence of certain functional groups and conjugated systems. youtube.comclariant.com

To confirm the planar structure and, importantly, determine the absolute configuration of this compound, X-ray crystallography was employed. nih.govresearchgate.net X-ray crystallography is a definitive technique that provides a three-dimensional structure of a crystalline compound at the atomic level. taylorandfrancis.com This was particularly important for this compound, which contains a unique dichlorinated functionality and a labile tertiary hydroxyl group at the C-3 position. acs.org

Proposed Biosynthetic Routes and Intermediates

The biosynthesis of natural products in microorganisms is a complex process mediated by specific enzymatic pathways. While the complete biosynthetic pathway of this compound has not been fully elucidated, insights can be drawn from its structure and general principles of microbial biosynthesis.

Enzymatic Pathways in Microbial Production

Microorganisms utilize a variety of enzymatic pathways to synthesize secondary metabolites. nih.govmicrobialtec.com These pathways often involve a series of enzymatic reactions that convert primary metabolites into more complex structures. bmglabtech.com The biosynthesis of indanone derivatives like this compound likely involves enzymes that catalyze ring formation, chlorination, and hydroxylation reactions.

Streptomyces species are known for their large genomes containing numerous gene clusters dedicated to the production of secondary metabolites, including polyketides and nonribosomal peptides. core.ac.uk While this compound is an indanone, its biosynthesis might involve elements of polyketide or other related pathways, followed by tailoring reactions. Enzymes such as polyketide synthases (PKS) are involved in the assembly of carbon chains, while other enzymes like halogenases, hydroxylases, and cyclases would be responsible for introducing chlorine atoms, hydroxyl groups, and forming the indanone ring system. nih.govfrontiersin.org

Microbial production of enzymes for biosynthesis can be achieved through fermentation processes, where the microorganisms are cultured under optimized conditions to promote the expression of the relevant biosynthetic genes and the production of the enzymes. microbialtec.comenzymedevelopment.com

Precursor Incorporation Studies

Precursor incorporation studies are valuable for understanding the building blocks and intermediate steps involved in a biosynthetic pathway. By feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the isolated natural product, researchers can gain insights into how the molecule is assembled.

While specific precursor incorporation studies for this compound are not detailed in the provided search results, general principles suggest that such studies would involve synthesizing molecules hypothesized to be intermediates or starting materials in the this compound biosynthetic pathway with isotopic labels (e.g., 13C or 2H). nih.gov These labeled compounds would then be added to the culture of the this compound-producing Streptomyces strain. After a suitable incubation period, this compound would be isolated and its isotopic enrichment pattern analyzed using techniques like NMR and mass spectrometry. youtube.comclariant.comrfi.ac.uk The positions of the incorporated labels would reveal which atoms in this compound originated from the fed precursor, helping to map out the biosynthetic route.

For example, given this compound's indanone structure, studies might investigate the incorporation of labeled aromatic precursors or small molecules that could form the indanone core and the dichloromethyl group. acs.org

Mechanistic Investigations of Tripartin S Biological Activity

Molecular Targets and Binding Interactions

Initial research into Tripartin's mechanism of action focused on its potential to modulate histone demethylase activity.

Identification as a Histone Demethylase Inhibitor

This compound has been identified as an inhibitor of histone demethylases. wikipedia.org This classification arose from observations of its effects on cellular histone methylation states.

Specificity Towards KDM4 Subfamily (Histone H3 Lysine (B10760008) 9 Demethylase)

Studies have indicated that this compound displays specific activity as an inhibitor of the histone H3 lysine 9 demethylase KDM4 in cellular contexts, such as in HeLa cells. wikipedia.org It has been described as the first natural specific inhibitor of histone H3 lysine 9 demethylase KDM4. The KDM4 subfamily of enzymes are known to demethylate lysine 9 residues on histone H3 (H3K9), playing a role in epigenetic regulation.

Analysis of Direct vs. Indirect KDM4 Inhibition

While initially characterized as a KDM4 inhibitor, further analysis has presented a more complex picture regarding the directness of this compound's inhibitory effect. Some studies reported that this compound did not inhibit isolated KDM4A-E enzymes under their assay conditions, even at concentrations exceeding 100 μM. This finding suggests that this compound may influence histone methylation status through a mechanism other than directly inhibiting KDM4 histone demethylases. nih.gov Research evaluating synthesized this compound and its analogues similarly found no or very mild inhibition against isolated recombinant KDM4 enzymes, despite observing apparent cellular activities. One study specifically noted that this compound and its analogues increased H3K9me3 levels without directly interacting with KDM4 proteins, proposing that their mechanism might involve other enzymes.

Cellular and Epigenetic Modulation

This compound's impact extends to cellular and epigenetic landscapes, particularly affecting histone methylation patterns.

Impact on Histone Methylation Status (e.g., H3K9me3 Levels) in Cellular Models

Investigations have shown that this compound affects the methylation status of histones in cellular models. Both enantiomers of this compound manifested an apparent increase in H3K9me3 levels when administered to cells, as determined by Western blot analysis. This indicates a lack of enantiomeric discrimination in terms of its effects on cellular histone methylation status. Furthermore, both enantiomers were found to promote H3K9me3 and H3K9me2 methylation status in HCT-116 cells. This compound has been noted as the first natural product to demonstrate a selective increase in global H3K9me3 levels in HeLa cells. nih.gov

Downstream Effects on Gene Expression and Chromatin Dynamics

Histone methylation, particularly H3K9 trimethylation (H3K9me3), is a critical epigenetic mark known to influence gene expression and chromatin dynamics. H3K9me3 is generally associated with repressive signals and plays a role in heterochromatin formation and gene silencing. Increased levels of H3K9me3 are typically correlated with condensed chromatin structures and gene repression. While this compound has been shown to increase H3K9me3 levels in cells nih.gov, the specific downstream effects of this compound on global or locus-specific gene expression patterns and chromatin dynamics have not been explicitly detailed in the provided research findings. However, based on the established role of H3K9me3 as a repressive mark, the observed increase in this modification due to this compound treatment would mechanistically be expected to lead to changes in chromatin structure and potentially the repression of target genes.

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundNot foundPubChem CID not readily available.
KDM4 (Histone Demethylase)-Protein family, not a small molecule.
KDM4A-Protein (enzyme), not a small molecule.
H3K9me3 (Histone H3 Lysine 9 trimethylation)-Histone modification, not a small molecule.

Data Table: Effect of this compound Enantiomers on Histone Methylation in HCT-116 Cells

Treatment GroupObserved Effect on H3K9me3 Levels (Western Blot)Observed Effect on H3K9me2 Levels (Western Blot)
This compound Enantiomer 1Apparent IncreasePromoted
This compound Enantiomer 2Apparent IncreasePromoted

Role as an Epigenetic Modulator in Research Systems

This compound has been characterized as an inhibitor of histone demethylases. medchemexpress.com Specifically, research in HeLa cells indicated that this compound inhibits the histone H3 lysine 9 demethylase KDM4. medchemexpress.comtargetmol.comresearchgate.net Histone lysine demethylases (KDMs), including the KDM4 family, play crucial roles in regulating chromatin organization and are associated with various diseases, such as cancer. medchemexpress.com The KDM4 family primarily targets the trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks associated with transcriptional repression and elongation, respectively. nih.gov this compound was initially considered the first natural product to selectively increase global H3K9me3 levels in HeLa cells. nih.gov Studies using Western blot analysis in HCT-116 cells have also shown that this compound causes a substantial increase in H3K9me3 levels. researchgate.netnih.gov Both enantiomers of this compound have been observed to increase H3K9me3 and H3K9me2 methylation status in HCT-116 cells. researchgate.net

Exploration of Alternative or Indirect Mechanisms of Action

While initial studies suggested this compound as a direct inhibitor of KDM4, further investigations have explored alternative or indirect mechanisms for its observed epigenetic effects. nih.govresearchgate.net

Despite demonstrating apparent cellular activities, studies evaluating the biological activity of synthesized this compound and its analogues found they did not inhibit isolated KDM4A-E enzymes under standard assay conditions, even at concentrations up to 100 μM. nih.govresearchgate.netnih.gov This suggests that this compound may influence histone methylation status through mechanisms other than direct KDM4 inhibition. nih.govresearchgate.netnih.gov The precise cellular mode of action for this compound remains unclear. researchgate.netnih.gov

The observed increase in H3K9me3 levels by this compound could potentially involve interactions with other cellular pathways that regulate histone methylation dynamics. nih.govresearchgate.netunam.mx Epigenetic modifications are known to interact with metabolic, endocrine, and immune response pathways. researchgate.net Enzymes involved in epigenetic modification often utilize vital metabolites as substrates or cofactors. researchgate.net Alterations in metabolism can impact these epigenetic enzymes and contribute to the development of diseases like cancer. researchgate.net While direct links between this compound and specific metabolic or signaling pathways beyond histone demethylation are not explicitly detailed in the provided search results, the lack of direct KDM4 inhibition despite observed cellular effects strongly implies the involvement of alternative mechanisms or downstream effects. nih.govresearchgate.netnih.gov

The finding that this compound did not directly inhibit isolated KDM4 enzymes suggests that its effect on H3K9 methylation may be mediated through non-KDM4 targets or by modulating cofactors essential for demethylase activity. nih.govresearchgate.netnih.gov

Histone demethylases, particularly the JmjC domain-containing KDMs like KDM4, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. medchemexpress.comresearchgate.netmdpi.comnih.gov They require 2-OG as a co-substrate and Fe(II) as a cofactor for their catalytic activity. mdpi.comnih.gov Inhibitors targeting these enzymes can act by mimicking the substrate or cofactor, or by chelating the essential metal ion. researchgate.net Some known KDM inhibitors function as metal-cofactor disruptors. researchgate.netfrontiersin.org For instance, disulfiram (B1670777) and ebselen (B1671040) inhibit KDM4A by obstructing the Zn2+ ion at its catalytic site, although they also target other zinc-binding proteins. frontiersin.org While the provided information does not explicitly state that this compound acts as a metal chelator or directly modulates 2-OG, its indirect mechanism suggests potential interference with the catalytic machinery of KDMs or other enzymes involved in histone modification. nih.govresearchgate.netnih.gov

Research on other KDM inhibitors has explored various mechanisms, including substrate mimics, 2-OG cofactor mimics, and molecules that bind to sites other than the active site. nih.govresearchgate.netfrontiersin.org The fact that this compound analogues with a dichloromethylcarbinol group were inactive against isolated recombinant KDM4 enzymes further supports the idea that this specific structural feature, or the presumed direct interaction with KDM4, is not the primary mechanism of action in cells. researchgate.netnih.gov Future research may focus on identifying the actual cellular targets of this compound or how it influences the availability or activity of cofactors required by histone demethylases or other epigenetic regulators. nih.govresearchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies of Tripartin

Development of Total Synthesis Methodologies

The total synthesis of tripartin has been a subject of research interest due to its complex structure and potential biological relevance. acs.orgnih.gov While a complete total synthesis of natural product this compound had not been achieved as of 2018, synthetic efforts towards its core structure and related compounds have been reported. acs.orgnih.gov

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a key technique in planning the synthesis of complex organic molecules, involving transforming the target molecule into simpler precursor structures. wikipedia.org In the retrosynthetic analysis of this compound, a key intermediate identified is a tertiary alcohol, which can be obtained from an indanone derivative through the insertion of a dichloromethine group. acs.org This indanone derivative, in turn, can be accessed from simpler starting materials like 3,5-dimethoxy benzaldehyde. acs.org Another reported synthesis of this compound started from 3,5-dimethoxyphenylacrylic acid. nih.gov

Challenges in Synthetic Approaches (e.g., Labile Moieties)

The synthesis of this compound is challenged by the presence of labile moieties within its structure. acs.org The tertiary hydroxyl group at the C-3 position, being also a benzylic hydroxyl group, is highly prone to elimination. acs.org Additionally, the presence of acidic protons adjacent to the hydroxyl group, specifically at the α-position of the carbonyl group and on the dichloromethine group, suggests that the molecule is sensitive to both acidic and basic conditions. acs.org These labile features pose significant hurdles in designing robust synthetic routes. acs.org The instability of intermediates, such as a tertiary alcohol undergoing aerial oxidation to an epoxide or dehydration upon storage, further highlights the challenges associated with the labile nature of the this compound scaffold. acs.org

Enantioselective Synthesis and Stereochemical Control

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for biological activity. libretexts.org this compound possesses stereogenic centers, and the synthesis of specific enantiomers is important for evaluating their individual biological effects. nih.gov A synthesis of this compound starting from 3,5-dimethoxyphenylacrylic acid involved the separation of enantiomers by chiral HPLC, indicating the presence of chiral centers and the need for stereochemical control. nih.gov Research has shown that both enantiomers of this compound manifested an apparent increase in H3K9me3 levels in cells, suggesting no enantiomeric discrimination in this particular cellular effect. nih.gov Enantioselective synthetic methodologies, such as those utilizing chiral catalysts or auxiliaries, are key for controlling stereochemistry during the formation of chiral centers. libretexts.orgethz.chmdpi.com

Synthesis of Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives of natural products like this compound is a common strategy in research to explore structure-activity relationships and develop compounds with potentially improved properties. rsc.org this compound analogues with a dichloromethylcarbinol group derived from the indanone scaffold have been synthesized for biological evaluation. nih.govresearchgate.net

Heteroatom Introduction in Synthetic Pathways

This compound is a natural product characterized as a dichlorinated indanone derivative, featuring a bicyclic indenol core with a dichloromethyl substituent. acs.orgthieme-connect.com Its structure inherently contains oxygen atoms within the indanone ring system and as a tertiary hydroxyl group, along with chlorine atoms in the dichloromethyl moiety. acs.org The introduction and manipulation of these heteroatoms are central to synthetic strategies aiming to access this compound or its analogues.

While a total synthesis of the natural product this compound had not been achieved as of a 2018 report, synthetic efforts toward this compound and its precursors have been documented. acs.org One notable approach describes the synthesis of dimethyl this compound, a synthetic precursor. This synthesis commenced from commercially available 3,5-dimethoxy benzaldehyde. acs.org The presence of the two methoxy (B1213986) groups in this starting material represents the initial incorporation of oxygen heteroatoms into the molecular framework that would ultimately form part of the indanone core of the dimethyl this compound precursor.

A key step in the synthesis of dimethyl this compound involved a ClTi(OiPr)3-mediated dichloromethine insertion. acs.org This reaction is crucial for introducing the two chlorine heteroatoms at a specific carbon position, which is a defining feature of the this compound structure. The successful execution of this step highlights a method for incorporating halogen heteroatoms into the indanone scaffold during the synthetic sequence.

The lability of the tertiary hydroxyl group and the dichloromethine group at the C-3 position of this compound presents synthetic challenges, as these functionalities are sensitive to acidic and basic conditions. acs.org This sensitivity necessitates careful consideration of reaction conditions throughout the synthesis to preserve these heteroatom-containing moieties.

Studies on this compound analogues have also explored modifications around the dichloromethylcarbinol group and the indanone scaffold. nih.govresearchgate.netresearchgate.net These investigations into analogues further demonstrate the synthetic strategies involved in manipulating or introducing heteroatom-containing functional groups attached to the core structure. The indane system itself, which forms the bicyclic core of this compound, is a common motif in natural products and contains oxygen as part of the indanone functionality. acs.orgyu.edu.jo

The synthesis of indanone derivatives, which share the core scaffold with this compound, often involves methods that introduce oxygen into the ring system, such as intramolecular annulation reactions to form the 3-hydroxy-1-indanone (B1295786) scaffold. acs.org While these methods may not directly replicate the biosynthetic pathway of this compound, they illustrate general strategies for constructing the oxygen-containing indanone core found in this compound.

The table below summarizes the heteroatom content in the starting material and the synthetic precursor dimethyl this compound, illustrating the introduction of chlorine during the synthesis.

CompoundKey Heteroatoms PresentRole in Synthesis of Dimethyl this compound
3,5-Dimethoxy benzaldehydeOxygen (in methoxy groups)Starting material acs.org
Dimethyl this compoundOxygen, ChlorineSynthetic precursor acs.org

This table highlights how the oxygen atoms are present from the initial building block and how chlorine atoms are introduced during the synthetic pathway to access the dimethyl this compound scaffold. Further synthetic efforts towards the natural product this compound would likely involve additional steps to introduce the remaining heteroatom-containing functionalities and achieve the correct oxidation state and stereochemistry.

Structure Activity Relationship Sar Studies of Tripartin and Its Analogs

Elucidation of Critical Structural Motifs for Biological Activity

Understanding the critical structural motifs within tripartin is paramount to deciphering its mechanism of action and designing effective analogs. These motifs are specific parts of the molecule that are indispensable for binding to its biological target and eliciting a cellular response.

Importance of the Dichlorinated Indanone Scaffold

This compound possesses a dichlorinated indanone scaffold as a core structural element. researchgate.netuniversiteitleiden.nl The indanone skeleton itself is recognized as a privileged structure in medicinal chemistry, found in various natural products and pharmaceutical molecules with diverse biological activities, including anticancer, antispasmodic, antifungal, and antiviral properties. acs.org The fusion of aromatic and aliphatic rings in the indanone provides a rigid system that can accommodate substituents in specific orientations, making it an attractive scaffold for the design of biologically active compounds. researchgate.net

The presence of chlorine atoms on the indanone scaffold in this compound is a notable feature. While the precise role of these chlorine atoms in this compound's activity requires detailed investigation, halogen substituents in general can influence a molecule's lipophilicity, electronic distribution, and potential for interactions with a biological target, thereby impacting binding affinity and cellular permeability.

Influence of Stereochemistry on Cellular Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its interaction with biological systems. Different stereoisomers of a compound can exhibit distinct pharmacological profiles, including differences in potency, efficacy, metabolism, and off-target effects.

Design and Synthesis of Structure-Activity Probes

The design and synthesis of structure-activity probes are integral to SAR studies. These probes are chemical compounds structurally related to the parent molecule (this compound, in this case) but with specific modifications introduced at defined positions. By synthesizing a series of analogs with systematic variations, researchers can probe the contribution of different parts of the molecule to its biological activity.

This process typically involves:

Identification of key regions: Based on the structure of this compound and initial biological data, researchers identify regions or functional groups that are likely to be involved in target binding or activity.

Rational design of analogs: Analogs are designed with specific modifications, such as substitutions, deletions, or additions of functional groups, or alterations in stereochemistry.

Chemical synthesis: The designed analogs are synthesized using appropriate chemical reactions and strategies.

Biological evaluation: The synthesized analogs are tested in relevant biological assays to determine their activity.

SAR analysis: The biological activity data for the series of analogs are analyzed in conjunction with their structural differences to establish relationships between structure and activity.

For this compound, the synthesis of analogues with a dichloromethylcarbinol group derived from the indanone scaffold has been reported. These analogues were evaluated for activity against isolated recombinant KDM4 enzymes and in cell-based assays. nih.gov The results of such studies provide valuable information about the tolerance of the scaffold to modifications and the importance of specific functional groups for activity.

Computational Chemistry in SAR Elucidation

Computational chemistry plays an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activity. rti.orgembl.orgmdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analogs) when bound to a protein target. nih.gov It estimates the binding affinity between the molecule and the target site. Molecular dynamics simulations extend this analysis by simulating the movement and interactions of the molecule and its target over time, providing a more dynamic and realistic view of the binding process and the stability of the complex. nih.govmdpi.comfrontiersin.org

For this compound, if the specific biological target (e.g., KDM4 or other proteins involved in the observed cellular effects) has a known or predicted three-dimensional structure, molecular docking and dynamics simulations can be employed to:

Predict how this compound binds to the target protein.

Identify key amino acid residues in the binding site that interact with this compound.

Estimate the binding energy of this compound and its analogs.

Analyze the stability of the protein-ligand complex.

Suggest structural modifications that might improve binding affinity or specificity.

While specific studies detailing molecular docking and dynamics simulations of this compound with its putative targets were not extensively highlighted in the search results, these techniques are standard tools in SAR elucidation and would be applicable to understand this compound's interactions. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate structural descriptors of a series of compounds with their biological activities. servireach.comnih.govyoutube.com These models can then be used to predict the activity of new, untested compounds. researchgate.netnih.gov

QSAR modeling typically involves:

Compiling a dataset: Gathering a series of compounds with known structures and biological activities.

Calculating molecular descriptors: Computing numerical values that represent various structural, physical, and chemical properties of each molecule (e.g., molecular weight, lipophilicity, electronic properties, shape descriptors).

Building a statistical model: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to find a relationship between the molecular descriptors and the biological activity.

Validating the model: Assessing the predictive power and robustness of the model using external test sets or cross-validation techniques.

Applying the model: Using the validated model to predict the activity of new compounds or to gain insights into the structural features that contribute to activity.

QSAR modeling could be applied to a series of this compound analogs with varying structures and measured biological activities (e.g., potency in increasing H3K9me3 levels or inhibiting KDM4 activity, if measurable). This would help to identify which structural features and properties are most important for the observed cellular effects and guide the design of more potent or specific analogs. mdpi.com

Advanced Preclinical Research Methodologies and Experimental Models for Tripartin Studies

In Vitro Biochemical and Cellular Assay Systems

In vitro assays are fundamental to the initial characterization of Tripartin, allowing for controlled studies on its direct effects on biological molecules and cellular functions outside of a living organism nih.gov. These systems provide valuable data on potency, specificity, and preliminary mechanisms of action.

Cell-based assays are widely used to assess the biological impact of compounds in a cellular context. Studies on this compound have utilized various cell lines, including HeLa and HCT-116 cells. This compound has been shown to inhibit the histone H3 lysine (B10760008) 9 demethylase KDM4 in HeLa cells. Research involving HCT-116 cells, a human colorectal carcinoma cell line, is also common in preclinical studies to evaluate the effects of potential therapeutic agents. This compound has been re-evaluated in cellular studies using HCT-116 cells, demonstrating a substantial increase in H3K9me3 levels. Cell viability assays, often conducted using methods like the MTT assay, are a standard approach to measure the cytotoxic or antiproliferative effects of compounds on these cell lines.

Recombinant enzyme assays are crucial for detailed kinetic analysis of a compound's interaction with its target enzyme. For this compound, identified as a KDM4 inhibitor, recombinant enzyme assays involving isolated KDM4 isoforms (KDM4A, B, C, D, or E) can be employed to determine inhibition constants (e.g., IC50, Ki) and understand the nature of the inhibition. These assays typically measure the enzyme's activity in the presence of varying concentrations of the inhibitor and substrate. While some studies indicated very mild or no inhibition of isolated KDM4 isoforms by this compound at a high concentration (100 µM) under standard assay conditions, cellular studies confirmed its inhibitory effect on KDM4 activity. Kinetic analysis helps in understanding the binding affinity and the mechanism by which this compound affects KDM4 activity.

Epigenetic modifications, such as histone methylation, play a critical role in gene regulation, and compounds targeting epigenetic enzymes require specific assays to measure their impact. Western blotting is a common technique used to assess the global levels of specific histone marks in response to compound treatment. Studies on this compound have utilized Western blot analysis to demonstrate its effect on histone methylation. Treatment with this compound at a concentration of 10 µM increased the global levels of H3K9me3 in cellular studies using HeLa cells, a specific methylated lysine marker associated with KDM4 inhibition. Furthermore, Western blot analysis confirmed a substantial increase in H3K9me3 levels in HCT-116 cells treated with this compound. This technique allows for the visualization and quantification of changes in histone modification levels, providing evidence of this compound's epigenetic activity.

Here is an example of how data on histone modification levels might be presented:

Cell LineTreatment (Concentration)Histone MarkChange in Level (Relative to Control)MethodSource
HeLaThis compound (10 µM)H3K9me3IncreasedCellular Study
HCT-116This compoundH3K9me3Substantial IncreaseWestern Blot

High-throughput screening (HTS) platforms are instrumental in identifying potential drug candidates from large libraries of compounds by rapidly testing their activity in a specific assay. While specific details on HTS platform development solely for this compound were not found, the principles of HTS are applicable to the discovery and optimization of KDM4 inhibitors like this compound. HTS platforms can be developed using cell-based or biochemical assays that measure KDM4 activity or its downstream effects, such as changes in histone methylation. The goal is to create a robust, miniaturized, and automated assay that can screen thousands to millions of compounds efficiently. Such platforms enable the rapid identification of hits that can then be further validated and characterized.

Epigenetic Readouts (e.g., Western Blot for Histone Marks)

Ex Vivo Tissue and Organoid Models for Cellular Context

Ex vivo models, including tissue slices and organoids, offer a bridge between traditional 2D cell cultures and complex in vivo systems. These models maintain aspects of the native tissue microenvironment and cellular architecture, providing a more physiologically relevant context for studying compound effects. Organoids, which are 3D self-assembling cultures derived from primary tissues or stem cells, recapitulate key features of the original organ or tumor, including cellular diversity and spatial organization. Patient-derived organoid models, such as those from colon cancer, have been used to evaluate the efficacy of KDM4 family inhibitors, demonstrating their value in preclinical research. These models allow for the assessment of this compound's activity in a more complex and translationally relevant setting than standard cell lines.

In Vivo Animal Models for Mechanistic Research

In vivo animal models are crucial for investigating the systemic effects, pharmacokinetics, and mechanisms of action of drug candidates in a living organism nih.gov. Rodent models, such as mice and rats, are commonly used in preclinical research for studying various diseases and evaluating potential therapies. These models can be used to assess the impact of this compound on tumor growth or other relevant biological processes, as well as to explore its effects on histone modifications in target tissues. Transgenic or knockout animal models can also be employed to specifically investigate the role of KDM4 or other related pathways in the context of this compound treatment. While specific detailed findings for this compound in in vivo models were not extensively available in the search results, one source mentions an in vivo study with implications for pathogenesis and that this compound inhibits tumor growth in an animal model. Additionally, studies with other KDM4 inhibitors have shown in vivo efficacy in breast and colon cancer mouse models, highlighting the relevance of these models for evaluating compounds targeting KDM4. These models provide essential data on the compound's behavior and effects within a complex biological system nih.gov.

Selection of Appropriate Model Organisms

The selection of appropriate model organisms is a critical step in preclinical research, aiming to utilize systems that can recapitulate aspects of human biology or disease relevant to the compound being studied. nih.govctdbase.org Model organisms range from simple unicellular organisms to more complex animal models, each offering distinct advantages for investigating biological phenomena. nih.gov Factors influencing selection include genetic tractability, ease of manipulation, life cycle speed, and the conservation of relevant biological pathways or targets. nih.gov

In the context of this compound research, studies investigating its biological effects have utilized in vitro cellular models. A notable example involves the use of HCT-116 cells, a human colorectal carcinoma cell line. nih.govmdpi-res.com This cell line has served as a model system to assess the impact of this compound on histone methylation status, specifically the trimethylation of lysine 9 on histone H3 (H3K9me3). nih.gov

Methodologies for Assessing In Vivo Biological Responses

Assessing biological responses in vivo involves a variety of methodologies tailored to the specific research question and the model organism used. These methods aim to quantify the effects of a compound on physiological processes, disease progression, or specific biomarkers. cheminfo.org Common approaches include monitoring changes in phenotypic characteristics, analyzing tissue or fluid samples for biochemical markers, utilizing imaging techniques, and evaluating histological changes. cheminfo.org

In the reported preclinical research on this compound, the primary biological assessment methodology described relates to its effect on histone methylation in the in vitro HCT-116 cell model. This was assessed using Western blot analysis to measure the levels of H3K9me3. nih.gov

Data from in vitro studies using HCT-116 cells indicated that treatment with this compound led to a substantial increase in H3K9me3 levels. nih.gov This finding was significant because H3K9me3 is a repressive histone mark, and its increase is often associated with altered gene expression. Despite initial hypotheses linking this compound to direct KDM4 inhibition, the lack of significant inhibition of isolated KDM4 enzymes in enzymatic assays suggested that the observed increase in H3K9me3 might be mediated through an alternative mechanism. nih.gov

Interactive Data Table: Effect of this compound on H3K9me3 Levels in HCT-116 Cells (Based on reported findings)

Model SystemAssessment MethodObserved Effect on H3K9me3 LevelsReference
HCT-116 cellsWestern blotSubstantial increase nih.gov

Note: This table summarizes a key finding from the consulted literature regarding this compound's biological evaluation in an in vitro model.

While the importance of assessing biological responses in vivo for understanding a compound's full pharmacological profile is well-recognized in preclinical research, specific methodologies applied to evaluate this compound's biological responses in living organisms were not detailed in the provided search results. General in vivo assessment methods in preclinical studies can include techniques like microdialysis for continuous monitoring of molecules in interstitial space or various imaging modalities. cheminfo.org Histological, clinical, and radiographic evaluations are also standard for assessing biological responses in vivo, particularly in the context of disease models. However, the application of these specific in vivo methodologies to this compound was not described in the consulted literature.

Emerging Research Frontiers and Future Directions for Tripartin

Comprehensive Mapping of Molecular Signaling Networks

Understanding how Tripartin influences the intricate web of molecular signaling pathways within cells is a critical area of future research. While this compound has been shown to inhibit KDM4 in certain cell lines, its broader impact on cellular communication and regulatory networks requires further investigation researchgate.nettargetmol.com. Mapping these networks could reveal downstream effects and interacting pathways that are modulated by this compound. Research in this area could involve techniques to identify protein-protein interactions, changes in phosphorylation status, and alterations in key signaling cascades following this compound exposure. The complexity of molecular signaling networks, involving numerous interacting components and feedback loops, necessitates comprehensive approaches to fully elucidate this compound's influence nih.govmdpi.comresearchgate.net.

Development of Advanced Chemical Probes and Biosensors

To facilitate a deeper understanding of this compound's cellular localization, dynamics, and interactions, the development of advanced chemical probes and biosensors is crucial. Chemical probes, which are small molecules designed to interact specifically with a target, can be used to track this compound's movement within cells or organisms and identify its binding partners rsc.org. Biosensors, devices that combine a biological recognition element with a transducer, could enable real-time detection and measurement of this compound levels or activity in biological samples nih.govresearchgate.net. Developing highly specific and sensitive probes and biosensors for this compound would significantly advance research by providing tools for detailed mechanistic studies and potentially for monitoring its effects in complex biological environments mdpi.combionordika.no.

Integration with Multi-Omics Technologies (e.g., Transcriptomics, Proteomics)

Integrating the study of this compound with multi-omics technologies offers a powerful approach to gain a holistic view of its impact on biological systems azolifesciences.commdpi.com. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound affects gene expression levels. Proteomics, the large-scale study of proteins, can provide insights into how this compound influences protein abundance, modifications, and interactions mdpi.com. By combining data from transcriptomics, proteomics, and potentially other omics layers like epigenomics and metabolomics, researchers can build a more comprehensive picture of the molecular changes induced by this compound frontiersin.orggenexplain.com. This integrated approach can help identify key pathways affected by this compound and uncover potential biomarkers or therapeutic targets mdpi.comfrontiersin.org.

An example of how multi-omics integration is used in research involves combining transcriptomics and proteomics to understand complex biological processes and identify interactions between molecular components mdpi.comfrontiersin.org. This can reveal how changes in gene expression correlate with changes in protein levels, providing a more complete understanding than single-omics analysis alone mdpi.comgenexplain.com.

Here is an example of how multi-omics data could be presented in the context of this compound research, assuming such data becomes available:

Hypothetical Data: Changes in Gene and Protein Expression After this compound Treatment in HeLa Cells

Gene SymbolFold Change (mRNA)Fold Change (Protein)Affected Pathway (Putative)
Gene A↑ 2.5↑ 1.8Apoptosis
Gene B↓ 1.9↓ 2.1Cell Cycle Control
Gene C↑ 3.1Data Not AvailableSignaling Pathway X
Protein DData Not Available↓ 1.5Metabolic Process Y

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how multi-omics data could be integrated and displayed.

Investigation of Cross-Talk with Other Epigenetic Regulators

Epigenetic regulation involves a complex interplay between various mechanisms, including DNA methylation, histone modifications, and non-coding RNAs nih.govthno.org. Given this compound's initial identification as a potential histone demethylase inhibitor, investigating its cross-talk with other epigenetic regulators is a crucial area for future research researchgate.netunam.mx. Understanding how this compound interacts with or influences the activity of other enzymes involved in adding or removing epigenetic marks, as well as chromatin remodelers and non-coding RNAs, will provide a more complete picture of its epigenetic effects nih.govthno.orgmdpi.com. This cross-talk can form intricate regulatory networks that govern gene expression and cellular processes nih.govfrontiersin.org.

Research into epigenetic cross-talk is revealing complex interrelations between different modifications, such as the correlation between DNA methylation and histone post-translational modifications nih.gov. These interactions can influence the deposition of new epigenetic marks and contribute to the regulation of gene expression nih.gov.

Unresolved Mechanistic Questions and Future Research Trajectories

Despite the research conducted on this compound, several key mechanistic questions remain unresolved researchgate.net. The precise cellular targets and the complete spectrum of biological pathways modulated by this compound are not yet fully understood researchgate.net. While it was initially investigated as a KDM4 inhibitor, evidence suggests its effects might be mediated through alternative mechanisms researchgate.net. Future research needs to focus on definitively identifying its direct binding partners and enzymatic targets in a cellular context. Addressing these unresolved questions will be critical for fully understanding this compound's biological function and its potential as a research tool or therapeutic lead researchgate.net. Future trajectories in this compound research will likely involve a combination of advanced biochemical assays, genetic screens, and live-cell imaging techniques to dissect its molecular mechanism of action with greater precision.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.